m-PEG5-bromide

Overview

Description

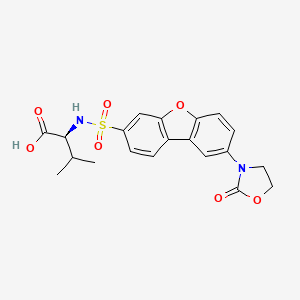

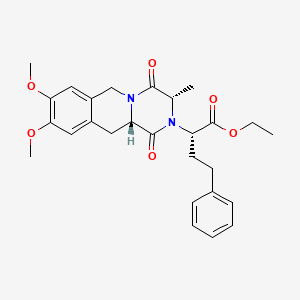

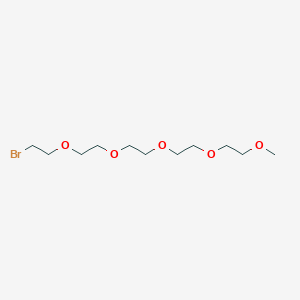

M-PEG5-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

M-PEG5-bromide is used in the synthesis of PROTACs . It is also used in medical research, drug-release, nanotechnology, and new materials research, as well as cell culture .Molecular Structure Analysis

The molecular formula of m-PEG5-bromide is C11H23BrO5 . Its molecular weight is 315.2 .Chemical Reactions Analysis

The bromide group in m-PEG5-bromide is a very good leaving group for nucleophilic substitution reactions . It is used as a PEG-based PROTAC linker in the synthesis of PROTACs .Physical And Chemical Properties Analysis

M-PEG5-bromide has a molecular weight of 315.2 and a chemical formula of C11H23BrO5 .Scientific Research Applications

Bioconjugation

m-PEG5-bromide can react with nucleophilic reagents such as a thiol group for bioconjugation . This process is used to attach, or conjugate, biomolecules for the purpose of labeling or immobilization.

PEGylation

m-PEG5-bromide is used in PEGylation, a process of attaching polyethylene glycol (PEG) polymer chains to molecules and macrostructures, including drug molecules . PEGylation improves the safety and efficiency of therapeutic drugs.

Drug Delivery

m-PEG5-bromide is used in drug delivery systems. The PEGylation process can increase the solubility and stability of drug molecules, reduce immunogenicity, and enhance the pharmacokinetics of drugs .

Protein Research

In protein research, m-PEG5-bromide can be used to modify proteins. The modification can prevent protein aggregation, increase protein stability, and reduce immunogenicity .

Nanotechnology

m-PEG5-bromide is used in nanotechnology for the surface modification of nanoparticles. The PEGylation process can improve the stability and biocompatibility of nanoparticles .

Biomedical Engineering

In biomedical engineering, m-PEG5-bromide is used in the fabrication of hydrogels, bioadhesives, and other biomaterials. The PEGylation process can improve the physical and biological properties of these materials .

Mechanism of Action

Target of Action

m-PEG5-bromide is a PEG linker containing a bromide group . The primary targets of m-PEG5-bromide are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group in m-PEG5-bromide serves as a very good leaving group for these reactions .

Mode of Action

The bromide group in m-PEG5-bromide acts as a leaving group, making it highly reactive towards nucleophiles . This allows m-PEG5-bromide to form covalent bonds with target molecules through nucleophilic substitution reactions . The hydrophilic PEG spacer in m-PEG5-bromide increases its solubility in aqueous media .

Biochemical Pathways

m-PEG5-bromide is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . Therefore, the biochemical pathways affected by m-PEG5-bromide are those involved in protein degradation .

Pharmacokinetics

The hydrophilic peg spacer in m-peg5-bromide is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of m-PEG5-bromide’s action is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular functions and potentially leading to therapeutic effects .

Action Environment

The action of m-PEG5-bromide is influenced by environmental factors such as temperature and the presence of nucleophiles . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C . The presence of nucleophiles in the environment is crucial for m-PEG5-bromide to undergo nucleophilic substitution reactions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGAERKSEUTLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG5-bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)